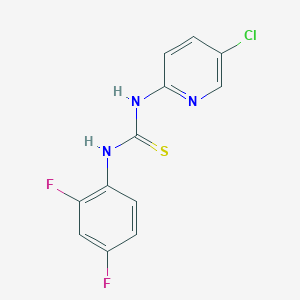
2-tert-butyl-N-ethyl-N-phenylisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-N-ethyl-N-phenylisonicotinamide (TBENA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBENA belongs to the class of isonicotinamide derivatives, which have been extensively studied for their pharmacological properties.
科学研究应用
2-tert-butyl-N-ethyl-N-phenylisonicotinamide has been extensively studied for its potential applications as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-tert-butyl-N-ethyl-N-phenylisonicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 2-tert-butyl-N-ethyl-N-phenylisonicotinamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
作用机制
2-tert-butyl-N-ethyl-N-phenylisonicotinamide exerts its pharmacological effects by binding to specific targets in cells, including enzymes and receptors. 2-tert-butyl-N-ethyl-N-phenylisonicotinamide has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as histone deacetylases and protein tyrosine phosphatases. In addition, 2-tert-butyl-N-ethyl-N-phenylisonicotinamide has been shown to modulate the activity of receptors involved in neurotransmission, such as the dopamine transporter and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
2-tert-butyl-N-ethyl-N-phenylisonicotinamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. 2-tert-butyl-N-ethyl-N-phenylisonicotinamide has been shown to inhibit cancer cell growth and induce apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis. In addition, 2-tert-butyl-N-ethyl-N-phenylisonicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-tert-butyl-N-ethyl-N-phenylisonicotinamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, 2-tert-butyl-N-ethyl-N-phenylisonicotinamide also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
Future research on 2-tert-butyl-N-ethyl-N-phenylisonicotinamide should focus on improving its pharmacological properties, including its solubility and toxicity. In addition, future research should explore the potential applications of 2-tert-butyl-N-ethyl-N-phenylisonicotinamide in other diseases, such as cardiovascular diseases and diabetes. Finally, future research should investigate the mechanisms underlying the pharmacological effects of 2-tert-butyl-N-ethyl-N-phenylisonicotinamide, including its interactions with specific targets in cells.
合成方法
2-tert-butyl-N-ethyl-N-phenylisonicotinamide can be synthesized using various methods, including the reaction of isonicotinic acid with tert-butylamine, followed by the reaction of the resulting tert-butylisonicotinamide with ethyl bromide and phenylmagnesium bromide. Another method involves the reaction of isonicotinoyl chloride with tert-butylamine, followed by the reaction of the resulting tert-butylisonicotinamide with ethyl bromide and phenylmagnesium bromide.
属性
IUPAC Name |
2-tert-butyl-N-ethyl-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-5-20(15-9-7-6-8-10-15)17(21)14-11-12-19-16(13-14)18(2,3)4/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBISVSVGOLLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-ethyl-N-phenylisonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5788900.png)
![3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)
![N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5788927.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)
![methyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5788958.png)
![3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5788968.png)
![2-{4-[(2,5-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5788974.png)
![1-{[(2-methylbenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5788978.png)

![1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5788982.png)
![N'-(4-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5788985.png)